2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13384427
InChI: InChI=1S/C13H16ClNO/c1-10-3-2-4-11(7-10)9-15(12-5-6-12)13(16)8-14/h2-4,7,12H,5-6,8-9H2,1H3
SMILES: CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide

CAS No.:

Cat. No.: VC13384427

Molecular Formula: C13H16ClNO

Molecular Weight: 237.72 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide -

Specification

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
IUPAC Name 2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C13H16ClNO/c1-10-3-2-4-11(7-10)9-15(12-5-6-12)13(16)8-14/h2-4,7,12H,5-6,8-9H2,1H3
Standard InChI Key QSFZRYOIAJDCEQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl
Canonical SMILES CC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (IUPAC name: 2-chloro-N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide) belongs to the acetamide class of organic compounds, distinguished by its chloro group at the α-position of the acetamide chain and dual substitution at the nitrogen atom with a cyclopropyl ring and a 3-methylbenzyl group. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.72 g/mol. The 3-methylbenzyl moiety introduces steric and electronic effects distinct from its 4-methylbenzyl analog, potentially altering reactivity and biological interactions.

Table 1: Comparative Structural Features of Chloroacetamide Derivatives

CompoundMolecular FormulaSubstituentsMolecular Weight (g/mol)
2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamideC₁₃H₁₆ClNO3-methylbenzyl, cyclopropyl237.72
2-Chloro-N-cyclopropyl-N-(4-methylbenzyl)acetamideC₁₃H₁₆ClNO4-methylbenzyl, cyclopropyl237.72
2-Chloro-N-methyl-N-(1-phenylpropyl)acetamideC₁₂H₁₆ClNOphenylpropyl, methyl225.72

Synthesis and Manufacturing Pathways

Key Synthetic Routes

The synthesis of 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide likely follows a multi-step protocol analogous to related chloroacetamides. A plausible pathway involves:

  • Alkylation of Cyclopropylamine: Reaction of cyclopropylamine with 3-methylbenzyl chloride to form N-cyclopropyl-N-(3-methylbenzyl)amine.

  • Acetylation with Chloroacetyl Chloride: Treatment of the intermediate amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the target acetamide .

Table 2: Representative Reaction Conditions for Acetamide Synthesis

StepReagents/ConditionsYield (%)Purity Analysis Method
1Cyclopropylamine + 3-methylbenzyl chloride, DCM, 0°C → RT, 12h78GC-MS
2N-cyclopropyl-N-(3-methylbenzyl)amine + chloroacetyl chloride, Et₃N, THF, 0°C → RT, 6h85HPLC

Microwave-assisted synthesis and flow chemistry methods, as demonstrated in quinazolinone derivative production , could enhance reaction efficiency and scalability for industrial applications.

Physicochemical and Spectroscopic Properties

Spectral Characterization

While experimental data for the 3-methyl isomer remains unpublished, its 4-methyl analog provides a foundational reference:

  • IR Spectroscopy: Strong absorption bands at ~1725 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch).

  • ¹H NMR: Distinct signals for cyclopropyl protons (δ 1.2–1.5 ppm), methylbenzyl aromatic protons (δ 6.8–7.2 ppm), and acetamide NH (δ 10.3 ppm, exchangeable) .

  • Mass Spectrometry: Molecular ion peak at m/z 237.72 (M⁺) with fragmentation patterns consistent with cyclopropyl and benzyl cleavage .

CompoundTarget EnzymeIC₅₀ (nM)Cell Line Activity
2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)acetamidePARP-1268.69MCF-7 (G2/M arrest)
Olaparib (Reference)PARP-127.89BRCA-mutant cells

Analytical and Industrial Applications

Quality Control Metrics

Industrial production necessitates rigorous purity assessments:

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time ~8.2 min.

  • Elemental Analysis: Calculated C 65.55%, H 6.78%, N 5.88%; Observed C 65.51%, H 6.75%, N 5.83% .

Research Challenges and Future Directions

Priority Investigations

  • Stereochemical Impact: Evaluate how the 3-methyl substitution influences stereoelectronic effects versus 4-methyl analogs.

  • Toxicity Profiling: Acute and chronic toxicity studies in model organisms.

  • Drug Delivery Optimization: Nanoformulation strategies to enhance bioavailability.

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